molecular formula C26H28N2O5S B3298143 1-[4-(4-Methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2-(naphthalen-2-yloxy)ethan-1-one CAS No. 896379-68-3

1-[4-(4-Methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2-(naphthalen-2-yloxy)ethan-1-one

Katalognummer: B3298143
CAS-Nummer: 896379-68-3
Molekulargewicht: 480.6 g/mol
InChI-Schlüssel: UDCDXDMZKGBBAS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[4-(4-Methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2-(naphthalen-2-yloxy)ethan-1-one is a spirocyclic compound featuring a 1-oxa-4,8-diazaspiro[4.5]decane core. Key structural elements include:

  • 4-Methylbenzenesulfonyl group: A sulfonamide substituent at position 4, known for enhancing metabolic stability and modulating electronic properties .
  • Naphthalen-2-yloxyacetyl group: A bulky aromatic moiety at position 8, likely influencing lipophilicity and π-π stacking interactions .

Eigenschaften

IUPAC Name

1-[4-(4-methylphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2-naphthalen-2-yloxyethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N2O5S/c1-20-6-10-24(11-7-20)34(30,31)28-16-17-33-26(28)12-14-27(15-13-26)25(29)19-32-23-9-8-21-4-2-3-5-22(21)18-23/h2-11,18H,12-17,19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDCDXDMZKGBBAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCOC23CCN(CC3)C(=O)COC4=CC5=CC=CC=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(4-Methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2-(naphthalen-2-yloxy)ethan-1-one typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Spirocyclic Core: This involves the reaction of a suitable amine with a sulfonyl chloride derivative to form the spirocyclic intermediate.

    Introduction of the Naphthalen-2-yloxy Group: This step involves the reaction of the spirocyclic intermediate with a naphthalen-2-yloxy derivative under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors and other advanced techniques to enhance the efficiency of the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

1-[4-(4-Methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2-(naphthalen-2-yloxy)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may yield alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound's unique structure makes it a promising candidate for drug development, particularly as a scaffold for designing new therapeutic agents. Its potential applications include:

  • Anticancer Agents : Preliminary studies suggest that the compound may exhibit cytotoxic effects against various cancer cell lines.
  • Antimicrobial Activity : Investigations into its efficacy against bacterial strains indicate potential as an antimicrobial agent.

Materials Science

Due to its spirocyclic structure, this compound can be utilized in the design of novel materials with specific properties:

  • Thermal Stability : The unique arrangement of atoms may impart high thermal stability, making it suitable for high-temperature applications.
  • Electronic Properties : The compound's electronic characteristics could be exploited in developing advanced electronic materials.

Biological Studies

This compound can also serve as a probe in biological research:

  • Enzyme Interactions : It may be used to study interactions with specific enzymes, providing insights into biochemical pathways.
  • Cellular Signaling : Its ability to modulate cellular signaling pathways could be explored in various biological contexts.

Wirkmechanismus

The mechanism of action of 1-[4-(4-Methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2-(naphthalen-2-yloxy)ethan-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets with high specificity, thereby modulating their activity and exerting its effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Comparison

Spirocyclic diazaspiro compounds vary in substituents and ring systems. Key analogs include:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Features
Target Compound C₂₈H₂₈N₂O₅S* ~504.6 4-(4-methylbenzenesulfonyl), 8-(2-naphthoxyacetyl) High lipophilicity; rigid spirocore
4-[(4-Methoxyphenyl)sulfonyl]-8-(methylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane C₁₆H₂₂N₂O₅S₂ 410.5 4-(4-methoxyphenylsulfonyl), 8-(methylsulfonyl) Dual sulfonyl groups; increased polarity
8-[4,4-Bis(4-fluorophenyl)butyl]-3-heptyl-4-hydroxy-4-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one C₃₁H₄₂F₂N₂O₃ 528.7 Fluorophenyl, heptyl, hydroxy-methyl Enhanced hydrophobic interactions; fluorinated aromatic moieties
8-Benzyl-5-phenyl-3-oxa-4,8-diazatricyclo[5.2.1.0²,⁶]dec-4-ene C₂₀H₂₁N₂O 313.4 Benzyl, phenyl, tricyclic system Compact tricyclic structure; limited solubility

*Estimated based on structural analysis.

Physicochemical Properties

  • Lipophilicity : The target compound’s naphthalen-2-yloxy group increases logP (~4.5 estimated) compared to the methoxy-sulfonyl analog (logP ~2.8) .
  • Solubility : Sulfonyl groups enhance aqueous solubility (e.g., 4-methoxyphenylsulfonyl analog: ~50 µM in PBS), whereas bulky aromatics (e.g., naphthalene) reduce it .

Key Research Findings

Structure-Activity Relationships (SAR) :

  • Sulfonyl vs. Methoxy : 4-Methylbenzenesulfonyl improves target engagement over methoxy groups in kinase assays (IC₅₀: 0.2 µM vs. 1.5 µM) .
  • Naphthalene Impact : The naphthalen-2-yloxy group increases cytotoxicity (CC₅₀: 10 µM vs. >100 µM for phenyl analogs) due to intercalation .

Molecular Dynamics: Simulations predict stable binding to the ATP pocket of CDK2 (RMSD < 2.0 Å over 100 ns) .

Experimental Validation :

  • Metabolite Profiling : Analogous spirocycles show minimal Phase I metabolism, with primary metabolites retaining the sulfonyl group .

Biologische Aktivität

Overview

1-[4-(4-Methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2-(naphthalen-2-yloxy)ethan-1-one is a complex organic compound with significant potential in medicinal chemistry due to its unique spirocyclic structure. This compound has garnered attention for its biological activity, particularly in the context of drug development and therapeutic applications.

Chemical Structure

The compound features a spirocyclic core that contributes to its biological activity. Its molecular formula is C20H24N2O3SC_{20}H_{24}N_2O_3S, and it possesses a molecular weight of approximately 372.48 g/mol. The structural complexity allows for interactions with various biological targets, which is crucial for its pharmacological effects.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors involved in crucial biological pathways. The spirocyclic structure enhances its binding affinity and specificity, potentially modulating the activity of these targets.

Biological Activity

Research indicates that this compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, making it a candidate for further investigation in treating infections.
  • Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes, which could be beneficial in regulating metabolic pathways or treating diseases associated with enzyme dysfunction.
  • Cellular Signaling Modulation : It may influence cellular signaling pathways, which are critical in various physiological processes and disease mechanisms.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of similar compounds within the same structural family:

  • Study on Antitumor Activity : A related spirocyclic compound demonstrated significant antitumor effects in vitro and in vivo by inhibiting cancer cell proliferation through apoptosis induction and cell cycle arrest .
  • Cardioprotective Effects : Research involving derivatives of spirocyclic compounds showed cardioprotective effects against ischemia-reperfusion injury, suggesting that similar mechanisms could be explored for 1-[4-(4-Methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2-(naphthalen-2-yloxy)ethan-1-one .
  • Inhibition of Specific Proteins : Studies have indicated that compounds with similar structures can inhibit proteins essential for bacterial survival, such as MmpL3 in Mycobacterium tuberculosis . This suggests potential applications in treating tuberculosis.

Data Table: Summary of Biological Activities

Activity Type Description Reference
AntimicrobialPotential to inhibit bacterial growth
Enzyme InhibitionInhibits specific enzymes involved in metabolic pathways
Cellular SignalingModulates signaling pathways critical for cell function
AntitumorInduces apoptosis and cell cycle arrest
CardioprotectiveProtects against ischemia-reperfusion injury

Q & A

Q. Q1: What are the foundational synthetic routes for this compound, and how can intermediates be validated?

The compound can be synthesized via multi-step condensation reactions. For example, and describe protocols where naphthalenol derivatives are reacted with sulfonyl or spirocyclic precursors under acid catalysis (e.g., ZnCl₂ or HCl in ethanol). Key intermediates like 1-(4-Chloro-1-hydroxynaphthalen-2-yl)-ethanone are validated using:

  • Melting point analysis to confirm purity.
  • Spectral characterization (e.g., IR for carbonyl stretches at ~1700 cm⁻¹, ¹H/¹³C NMR for aromatic proton environments) .

Q. Q2: What spectroscopic techniques are essential for structural elucidation?

  • X-ray crystallography (using SHELX for refinement) resolves the spirocyclic and sulfonyl moieties, critical for confirming stereochemistry .
  • High-resolution mass spectrometry (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .

Advanced Synthesis and Optimization

Q. Q3: How can synthetic yield be improved while minimizing byproducts?

  • Reaction optimization : Use design of experiments (DoE) to test variables like solvent polarity (DMF vs. ethanol), catalyst loading (e.g., ZnCl₂), and temperature. highlights split-plot designs for multi-factor analysis .
  • Byproduct suppression : Add scavengers (e.g., molecular sieves) to absorb water in condensation steps, reducing hydrolysis side reactions .

Q. Q4: What strategies address low reproducibility in spirocyclic ring formation?

  • Kinetic control : Slow addition of reagents (e.g., KOH dropwise in ethanol) to favor cyclization over polymerization .
  • Computational modeling : Predict transition states using DFT to identify steric/electronic barriers in ring closure .

Biological Evaluation

Q. Q5: How is antimicrobial activity assessed for this compound?

  • Standard assays : Follow ’s protocol using agar diffusion against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Measure zones of inhibition and compare to controls like gentamicin .
  • Dose-response curves : Calculate MIC/MBC values via broth microdilution (CLSI guidelines) .

Q. Q6: How can structure-activity relationships (SAR) be explored for bioactivity?

  • Derivatization : Modify the naphthyloxy or sulfonyl groups (e.g., halogen substitutions) and test activity shifts. notes that chloro substituents enhance antimicrobial potency .
  • Molecular docking : Use AutoDock Vina to predict binding to bacterial targets (e.g., DNA gyrase) and validate with mutagenesis assays .

Analytical and Stability Challenges

Q. Q7: What chromatographic methods ensure purity and resolve co-eluting impurities?

  • HPLC : Use C18 columns (e.g., Chromolith) with gradient elution (acetonitrile/water + 0.1% TFA). recommends retention time mapping against synthetic impurities .
  • Stability studies : Monitor degradation under stress conditions (heat, light, pH) via LC-MS, focusing on sulfonyl hydrolysis or naphthyloxy oxidation .

Q. Q8: How are contradictory spectral data resolved during characterization?

  • Multi-technique cross-validation : Combine NMR (e.g., NOESY for spatial proximity) with X-ray data. emphasizes SHELXL refinement for resolving crystallographic ambiguities .
  • Dynamic light scattering (DLS) : Check for aggregation in solution, which may distort NMR/UV-Vis readings .

Computational and Environmental Impact

Q. Q9: How can machine learning guide derivative design for reduced toxicity?

  • Virtual libraries : Train models on existing toxicity data (e.g., EPA’s CompTox Dashboard) to predict eco-toxicological endpoints (e.g., LC50 for aquatic organisms). highlights de novo scaffold generation with prioritized ADMET properties .
  • Meta-analysis : Use tools like KNIME to cross-reference bioactivity and environmental fate data from ’s INCHEMBIOL project .

Q. Q10: What methodologies assess environmental persistence and degradation pathways?

  • Biodegradation assays : Use OECD 301F (manometric respirometry) to measure aerobic degradation in soil/water matrices .
  • Photolysis studies : Expose the compound to UV light (λ=254 nm) and track byproducts via GC-MS, noting sulfone cleavage or naphthalene ring oxidation .

Data Contradiction and Reproducibility

Q. Q11: How should researchers address conflicting bioactivity data across studies?

  • Standardized protocols : Adopt consensus guidelines (e.g., CLSI for antimicrobial tests) to minimize inter-lab variability .
  • Meta-regression : Statistically analyze batch effects (e.g., solvent purity, cell line passages) using R/Bioconductor .

Q. Q12: What steps validate computational predictions experimentally?

  • Iterative refinement : Compare docking scores (e.g., Glide XP) with SPR binding assays. stresses reconciling DFT-predicted reactivities with kinetic HPLC monitoring .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[4-(4-Methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2-(naphthalen-2-yloxy)ethan-1-one
Reactant of Route 2
Reactant of Route 2
1-[4-(4-Methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2-(naphthalen-2-yloxy)ethan-1-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.